molecular formula C14H23NO3 B1667605 Arnolol CAS No. 87129-71-3

Arnolol

Cat. No.: B1667605
CAS No.: 87129-71-3
M. Wt: 253.34 g/mol
InChI Key: LAWLHMWODZUZJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Arnolol is a beta blocker with the chemical formula C14H23NO3 and a molar mass of 253.342 g·mol−1 . It is primarily used as an antihypertensive agent, meaning it helps lower blood pressure . Beta blockers like this compound work by blocking the effects of adrenaline on the heart, which helps to reduce heart rate and blood pressure.

Preparation Methods

Arnolol can be synthesized through various methods. One common synthetic route involves the reaction of 3-(4-acetamido) phenoxy-1,2 epoxypropane with isopropylamine under the catalysis of carbonic ether gemini surfactants . This method is advantageous because it shortens the reaction time, improves synthetic efficiency, and yields high-purity products . Industrial production methods often involve similar processes but on a larger scale, optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Arnolol undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized using various oxidizing agents.

    Reduction: Reduction reactions of this compound are less common but can be performed under specific conditions.

    Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.

Common reagents used in these reactions include peroxymonosulfate , vanadium , and cobalt . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Arnolol has a wide range of scientific research applications:

Comparison with Similar Compounds

Arnolol is similar to other beta blockers such as atenolol and propranolol . it has unique properties that distinguish it from these compounds:

These comparisons highlight this compound’s specificity for β1-adrenergic receptors, making it a valuable compound in the treatment of cardiovascular conditions.

Properties

CAS No.

87129-71-3

Molecular Formula

C14H23NO3

Molecular Weight

253.34 g/mol

IUPAC Name

3-amino-1-[4-(2-methoxyethyl)phenoxy]-3-methylbutan-2-ol

InChI

InChI=1S/C14H23NO3/c1-14(2,15)13(16)10-18-12-6-4-11(5-7-12)8-9-17-3/h4-7,13,16H,8-10,15H2,1-3H3

InChI Key

LAWLHMWODZUZJH-UHFFFAOYSA-N

SMILES

CC(C)(C(COC1=CC=C(C=C1)CCOC)O)N

Canonical SMILES

CC(C)(C(COC1=CC=C(C=C1)CCOC)O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-(2-methoxyethylphenoxy)-3-amino-3-methylbutan-2-ol
arnolol
arnolol fumarate

Origin of Product

United States

Synthesis routes and methods

Procedure details

19 g of 1-[4-(2-methoxyethyl)-phenoxy]-3-nitro-3-methyl-butan-2-ol are hydrogenated at 60° C. and under a pressure of 6 bar in a mixture of 250 ml of ethanol and 50 ml of glacial acetic acid in the presence of 4 g of palladium-on-charcoal (10% Pd). After the mixture has been filtered and the solvent has been evaporated off, the residue is rendered alkaline with 2N NaOH and the mixture is extracted with CH2Cl2. The organic phase is washed with water and dried with Na2SO4 to give, after evaporation, 15 g of the amine, which is converted into the hydrochloride with ethanol hydrochloric acid. Melting point: 120°-122° C. (ethyl acetate).
Name
1-[4-(2-methoxyethyl)-phenoxy]-3-nitro-3-methyl-butan-2-ol
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Arnolol
Reactant of Route 2
Arnolol
Reactant of Route 3
Arnolol
Reactant of Route 4
Reactant of Route 4
Arnolol
Reactant of Route 5
Arnolol
Reactant of Route 6
Reactant of Route 6
Arnolol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.